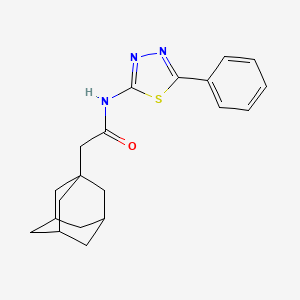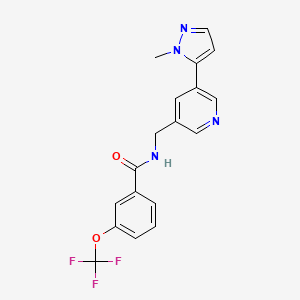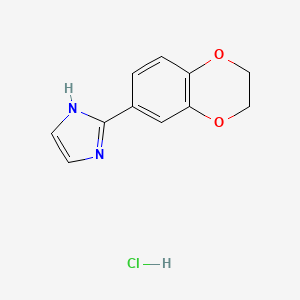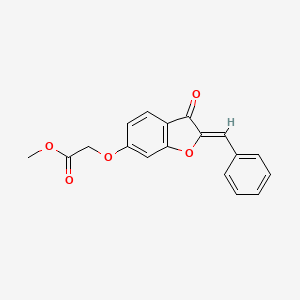
2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule that contains several distinct functional groups. It includes an adamantyl group, a phenyl group, and a 1,3,4-thiadiazole ring. The adamantyl group is a type of bulky, three-dimensional alkyl group derived from adamantane, a type of hydrocarbon that has a unique, cage-like structure. The phenyl group is a common aromatic ring structure found in many organic compounds, and the 1,3,4-thiadiazole is a type of heterocyclic compound that contains sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky, rigid adamantyl group, the planar phenyl ring, and the 1,3,4-thiadiazole ring. The interactions between these groups could influence the compound’s overall shape, stability, and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the amide group could participate in various acid-base reactions, the phenyl ring could undergo electrophilic aromatic substitution, and the thiadiazole ring might be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could increase its lipophilicity, the phenyl ring could contribute to its aromaticity and stability, and the thiadiazole ring could influence its electronic properties .
Scientific Research Applications
Cytotoxic Activity in Cancer Research
2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives show potential in cancer research. For instance, certain sulfonamide derivatives with adamantyl moieties exhibit significant cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Crystallographic and Quantum Analysis
The crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives have been studied for their noncovalent interactions using quantum theory. Such studies are crucial for understanding molecular behavior in various applications (El-Emam et al., 2020).
Glutaminase Inhibition in Pharmacology
Certain derivatives, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, show promise as glutaminase inhibitors. These compounds have potential therapeutic applications in lymphoma treatment (Shukla et al., 2012).
Anti-proliferative Activity and Molecular Docking
Adamantane scaffold derivatives containing 1,3,4-thiadiazole demonstrate notable anti-proliferative activity against various cancer cell lines. Molecular docking studies further elucidate their potential as therapeutic agents (Wassel et al., 2021).
Antimicrobial and Antiviral Activity
N-(1-Adamantyl)acetamide derivatives are used as starting compounds for synthesizing biologically active aminoadamantanes with antimicrobial and antiviral activities. These compounds are significant in treating diseases like influenza and pneumonia (Khusnutdinov et al., 2011).
Analgesic Drug Development
Adamantyl analogues of paracetamol, such as those derived from 2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, exhibit potent analgesic properties. Their mechanism of action, different from traditional analgesics, offers new avenues in medicinal chemistry (Fresno et al., 2014).
Anti-inflammatory Applications
Several 1-adamanyl-1,3,4-thiadiazole derivatives show significant in vitro antimicrobial activity against various pathogens and possess anti-inflammatory properties, making them potential candidates for therapeutic applications (Kadi et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-17(12-20-9-13-6-14(10-20)8-15(7-13)11-20)21-19-23-22-18(25-19)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWJRGHYVLVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)
![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)
![1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide](/img/structure/B2418886.png)
![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2418894.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)